N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 455927-78-3
VCID: VC7499429
InChI: InChI=1S/C19H18BrN3O2S/c1-11-16(18(24)22-14-7-5-13(20)6-8-14)17(23-19(26)21-11)12-3-9-15(25-2)10-4-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26)
SMILES: CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)Br
Molecular Formula: C19H18BrN3O2S
Molecular Weight: 432.34

N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 455927-78-3

Cat. No.: VC7499429

Molecular Formula: C19H18BrN3O2S

Molecular Weight: 432.34

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 455927-78-3

Specification

CAS No. 455927-78-3
Molecular Formula C19H18BrN3O2S
Molecular Weight 432.34
IUPAC Name N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Standard InChI InChI=1S/C19H18BrN3O2S/c1-11-16(18(24)22-14-7-5-13(20)6-8-14)17(23-19(26)21-11)12-3-9-15(25-2)10-4-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26)
Standard InChI Key DFFRAXAKLOZDMK-UHFFFAOYSA-N
SMILES CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydropyrimidine ring (a six-membered heterocycle with two nitrogen atoms) fused with a thioxo group at position 2. Substituents include:

  • 4-Bromophenyl group: Attached to the carboxamide nitrogen at position 5, contributing hydrophobic and electron-withdrawing characteristics.

  • 4-Methoxyphenyl group: Positioned at carbon 4, introducing methoxy-mediated electron-donating effects.

  • Methyl group: At carbon 6, enhancing steric bulk and lipophilicity .

The IUPAC name, N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide, reflects this substitution pattern.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC19H18BrN3O2S\text{C}_{19}\text{H}_{18}\text{BrN}_3\text{O}_2\text{S}
Molecular Weight432.34 g/mol
logP (Partition Coefficient)~3.99 (estimated via analogs)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Polar Surface Area58.09 Ų

The compound’s moderate logP suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility . The polar surface area aligns with bioavailability trends for central nervous system-targeting drugs .

Synthesis and Optimization

General Synthetic Pathways

While explicit protocols for this compound are scarce, analogous pyrimidine carboxamides are synthesized via:

  • Biginelli-like Cyclocondensation: Combining aldehydes, β-ketoamides, and thiourea derivatives under acidic or catalytic conditions .

  • Post-Functionalization: Introducing bromophenyl and methoxyphenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

A hypothetical route involves:

  • Condensation of 4-methoxybenzaldehyde with methyl acetoacetate and thiourea to form the tetrahydropyrimidine core.

  • Subsequent bromination at the para position of aniline derivatives.

  • Carboxamide formation via coupling with 4-bromoaniline .

Catalytic Innovations

Recent advancements emphasize eco-friendly catalysts. For example, CeCl3_3·7H2_2O in ethanol improves yields (78–92%) for related thioxopyrimidines, reducing reaction times to 2–4 hours . Microwave-assisted synthesis further enhances efficiency, achieving cyclization in 15 minutes .

Biological and Pharmacological Profile

Antimicrobial Activity

Pyrimidine derivatives with thioxo groups exhibit broad-spectrum antimicrobial effects. In a study of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide analogs:

  • Bacterial Inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Activity: 64–128 µg/mL against Candida albicans .

These results suggest that the bromophenyl and methoxyphenyl substituents in the target compound could enhance membrane disruption or enzyme inhibition .

Research Applications and Comparative Analysis

Drug Discovery

The compound’s scaffold aligns with privileged structures in kinase and protease inhibition. Key advantages include:

  • Structural Modularity: Positions 4 and 5 allow diversification for structure-activity relationship (SAR) studies .

  • Metabolic Stability: The thioxo group resists oxidative degradation compared to oxo analogs .

Comparison with Analogous Compounds

CompoundBiological ActivityIC50_{50}/MIC
Target CompoundInferred antimicrobialPending experimental data
4-(3-Bromophenyl)-N-(2,3-dimethylphenyl) analogKinase inhibition1.2 µM (JAK2)
N-(4-Fluorophenyl) analogHIV integrase inhibition0.65 µM

This table underscores the need for targeted bioassays to elucidate the compound’s specific efficacy .

Challenges and Future Directions

Synthetic Scalability

Current limitations include:

Flow chemistry and immobilized catalysts could address these issues, enabling gram-scale production .

Unexplored Therapeutic Avenues

Priority research areas include:

  • Cancer Biology: Screening against tyrosine kinase receptors (e.g., EGFR, VEGFR).

  • Neuroinflammation: Testing cyclooxygenase-2 (COX-2) inhibitory activity.

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